4-Chlorobenzoyl-CoA

substrate affinity Michaelis constant halobenzoyl-CoA dehalogenase

4-Chlorobenzoyl-CoA is a chlorobenzoyl-coenzyme A thioester formed by the formal condensation of coenzyme A with 4-chlorobenzoic acid. It serves as the obligate intermediate in the bacterial 4-chlorobenzoate dissimilation pathway and is the natural substrate for 4-chlorobenzoyl-CoA dehalogenase (EC 3.8.1.7), which catalyzes its hydrolytic dechlorination to 4-hydroxybenzoyl-CoA.

Molecular Formula C28H39ClN7O17P3S
Molecular Weight 906.1 g/mol
CAS No. 117380-98-0
Cat. No. B050713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzoyl-CoA
CAS117380-98-0
Synonyms4-CBA-CoA
4-chlorobenzoyl CoA
4-chlorobenzoyl coenzyme A
Molecular FormulaC28H39ClN7O17P3S
Molecular Weight906.1 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)Cl)O
InChIInChI=1S/C28H39ClN7O17P3S/c1-28(2,22(39)25(40)32-8-7-18(37)31-9-10-57-27(41)15-3-5-16(29)6-4-15)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)36-14-35-19-23(30)33-13-34-24(19)36/h3-6,13-14,17,20-22,26,38-39H,7-12H2,1-2H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1
InChIKeyDEPSOKCZMQPCBI-TYHXJLICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorobenzoyl-CoA (CAS 117380-98-0): A Defined Halogenated Acyl-CoA for Dehalogenase and Biodegradation Studies


4-Chlorobenzoyl-CoA is a chlorobenzoyl-coenzyme A thioester formed by the formal condensation of coenzyme A with 4-chlorobenzoic acid [1]. It serves as the obligate intermediate in the bacterial 4-chlorobenzoate dissimilation pathway and is the natural substrate for 4-chlorobenzoyl-CoA dehalogenase (EC 3.8.1.7), which catalyzes its hydrolytic dechlorination to 4-hydroxybenzoyl-CoA [2][3]. The compound is a member of the monochlorobenzene class and participates in the 2,4-dichlorobenzoate degradation pathway as well as the reductive dehalogenation pathway catalyzed by 2,4-dichlorobenzoyl-CoA reductase [4]. Unlike generic CoA-derivatives, its identity is defined by the para-chloro substituent, which dictates a unique reactivity profile among halogenated benzoyl-CoA analogs.

Why 4-Chlorobenzoyl-CoA Cannot Be Replaced by Other 4-Halobenzoyl-CoA Analogs in Enzymatic and Biodegradation Assays


Halogenated benzoyl-CoA analogs are not functionally interchangeable. The identity of the halogen at the para position dictates both the binding affinity and the catalytic turnover rate with 4-chlorobenzoyl-CoA dehalogenase. 4-Fluorobenzoyl-CoA displays a >400-fold slower turnover rate than 4-chlorobenzoyl-CoA, making it unsuitable as a kinetic substitute [1]. 4-Bromobenzoyl-CoA and 4-iodobenzoyl-CoA, while turned over faster, exhibit altered Km values and introduce different leaving-group chemistries that do not replicate the chlorine-specific transition state probed by the kinetic isotope effect measured for the chloro substrate [2][3]. Furthermore, positional isomers such as 2-chlorobenzoyl-CoA and 3-chlorobenzoyl-CoA are not substrates for the dehalogenase, confirming that the 4-position chloro substituent is a strict structural requirement for enzymatic recognition [4]. These quantitative differences mean that substitution with an analog invalidates kinetic comparisons, misrepresents catalytic mechanism studies, and yields non-equivalent results in biodegradation pathway reconstitution experiments.

Quantitative Differentiation of 4-Chlorobenzoyl-CoA Against Its Closest Halogenated and Positional Analogs


4-Chlorobenzoyl-CoA Exhibits an Intermediate Km Distinct from 4-Fluoro-, 4-Bromo-, and 4-Iodo-Benzoyl-CoA at the Arthrobacter Dehalogenase-1

Under identical conditions (20 mM phosphate buffer, pH 7.2, 30°C), the Arthrobacter sp. dehalogenase-1 (UniProt O85078) displays a Km of 34 µM for 4-chlorobenzoyl-CoA. This value is intermediate among 4-halobenzoyl-CoA substrates: 4-iodobenzoyl-CoA binds with 2.4-fold higher affinity (Km = 14 µM), 4-bromobenzoyl-CoA binds with comparable affinity (Km = 36 µM), and 4-fluorobenzoyl-CoA binds with 2.2-fold lower affinity (Km = 75 µM) [1]. In a separate enzyme system, the Pseudomonas sp. dehalogenase (UniProt A5JTM5) reports a Km of 3.7 µM for 4-chlorobenzoyl-CoA, compared to 4.2 µM for 4-bromobenzoyl-CoA, 6.5 µM for 4-iodobenzoyl-CoA, and 10.4 µM for 2,4-dichlorobenzoyl-CoA [2]. These data demonstrate that the chloro substituent confers a distinct affinity signature that cannot be assumed for any other halogenated analog.

substrate affinity Michaelis constant halobenzoyl-CoA dehalogenase

Turnover Rate Hierarchy: 4-Chlorobenzoyl-CoA kcat Falls Between Bromo- and Fluoro-Analogs with a >75,000-Fold Span

Using the Pseudomonas sp. CBS-3 dehalogenase, Liang et al. (1993) determined single-turnover kcat values of 2 s⁻¹ for 4-chlorobenzoyl-CoA, 1.4 s⁻¹ for 4-bromobenzoyl-CoA, 1.1 s⁻¹ for 4-iodobenzoyl-CoA, and 8 × 10⁻⁶ s⁻¹ for 4-fluorobenzoyl-CoA [1]. Under multiple-turnover conditions, 4-chlorobenzoyl-CoA exhibits a kcat of 0.6 s⁻¹ [1]. Crooks and Copley (1993) independently confirmed that dehalogenation of 4-bromobenzoyl-CoA is twice as fast as that of 4-chlorobenzoyl-CoA, while 4-fluorobenzoyl-CoA dehalogenation is over 400-fold slower [2]. The chlorine kinetic isotope effect on the enzymatic dehalogenation was measured as (³⁷)k = 1.0090 ± 0.0006, indicating a chlorine-sensitive transition state that is mechanistically unique to the chloro-bearing substrate and larger than KIEs reported for haloalkane and fluoroacetate dehalogenases [3].

catalytic efficiency turnover number leaving group effect

Strict para-Positional Requirement: 2-Chlorobenzoyl-CoA and 3-Chlorobenzoyl-CoA Are Not Substrates

The Arthrobacter sp. dehalogenase-1 (UniProt O85078) is explicitly annotated as unable to dehalogenate 2-chlorobenzoyl-CoA or 3-chlorobenzoyl-CoA, while accepting 4-chlorobenzoyl-CoA as a substrate [1]. The Pseudomonas sp. dehalogenase (UniProt A5JTM5) is similarly described as specific for dehalogenation at the 4-position, capable of dehalogenating substrates bearing fluorine, chlorine, bromine, and iodine exclusively in the para configuration [2]. This positional stringency is confirmed by the BRENDA enzyme database entry for EC 3.8.1.7, which lists the enzyme as 'specific for dehalogenation at the 4-position' [3]. Substitution with an ortho- or meta-chlorinated analog will yield zero catalytic turnover, representing a binary functional difference rather than a graded one.

regioselectivity substrate recognition positional isomer specificity

Differential Enzyme Kinetics Across Source Organisms: Pseudomonas CBS-3 vs. Arthrobacter TM-1 vs. Arthrobacter 4-CB1

Zhou et al. (2004) directly compared the kinetic parameters of 4-chlorobenzoyl-CoA dehalogenases from three bacterial sources. For the Arthrobacter sp. TM-1 enzyme, Km = 9 µM and kcat = 1 s⁻¹ at pH 7.5, 30°C [1]. The Pseudomonas sp. CBS-3 enzyme (Liang et al. 1993) shows Km = 4 µM and kcat = 0.6 s⁻¹ under comparable conditions [2]. The Arthrobacter sp. 4-CB1 dehalogenase (Crooks & Copley 1994) reports Km = 4 µM [3]. The TM-1 enzyme thus exhibits a 2.25-fold higher Km and 1.67-fold higher kcat than the CBS-3 enzyme. These source-dependent differences mean that 4-chlorobenzoyl-CoA must be paired with the appropriate enzyme and reported kinetic values cannot be freely transferred between enzyme preparations from different organisms.

enzyme source comparison inter-species kinetics dehalogenase isoforms

4-Chlorobenzoyl-CoA Km vs. Benzoyl-CoA Ki Defines the Chloro Substituent Contribution to Binding Energy

Liang et al. (1993) reported that benzoyl-CoA (lacking the para-chloro substituent) acts as a competitive inhibitor of the Pseudomonas CBS-3 dehalogenase with Ki = 72 µM, while the Km for 4-chlorobenzoyl-CoA is 4 µM, an 18-fold difference [1]. Coenzyme A alone exhibits a Ki of 140 µM, 35-fold higher than the substrate Km [1]. 4-Chlorobenzoate (the free acid without the CoA moiety) displays a Ki of 21 mM, over 5,000-fold higher than the substrate Km [1]. These data isolate the energetic contribution of the 4-chloro substituent: the chloro group accounts for an approximately 18-fold enhancement in binding affinity relative to the unsubstituted benzoyl-CoA scaffold.

inhibition constant structure-activity relationship substrate anchoring

Evidence-Backed Application Scenarios for Procuring 4-Chlorobenzoyl-CoA (CAS 117380-98-0)


Steady-State and Transient Kinetic Characterization of 4-Chlorobenzoyl-CoA Dehalogenases

4-Chlorobenzoyl-CoA is the canonical substrate for determining the catalytic parameters (Km, kcat, kcat/Km) of dehalogenases classified under EC 3.8.1.7. The well-established kinetic values (e.g., Km = 4 µM and kcat = 0.6 s⁻¹ for Pseudomonas CBS-3; Km = 9 µM and kcat = 1 s⁻¹ for Arthrobacter TM-1) provide a quantitative framework for benchmarking new dehalogenase preparations, evaluating mutant enzymes, or comparing isoforms from different organisms [1][2]. The availability of head-to-head kcat data against 4-bromo- and 4-fluoro-analogs enables direct assessment of leaving-group effects within a single experimental series [3].

Mechanistic Probing of Nucleophilic Aromatic Substitution via Chlorine Kinetic Isotope Effect Measurements

The unique chlorine kinetic isotope effect (KIE) of (³⁷)k = 1.0090 ± 0.0006, measured by Lewandowicz et al. (2002) using the Pseudomonas dehalogenase, provides a sensitive mechanistic probe for the transition state of enzymatic SNAr reactions [4]. This KIE value is specific to the C–Cl bond cleavage step and cannot be replicated with brominated or fluorinated analogs, making 4-chlorobenzoyl-CoA the obligatory substrate for heavy-atom KIE studies aimed at dissecting the dehalogenation coordinate.

Reconstitution of Bacterial 4-Chlorobenzoate and 2,4-Dichlorobenzoate Biodegradation Pathways

In the 4-chlorobenzoate dissimilation pathway, 4-chlorobenzoyl-CoA is the product of 4-chlorobenzoate:CoA ligase (EC 6.2.1.33, Km for 4-chlorobenzoate = 3.5 µM) and the substrate for the dehalogenase (Km = 9 µM for Arthrobacter TM-1) [2]. In the 2,4-dichlorobenzoate pathway, 2,4-dichlorobenzoyl-CoA is reductively dehalogenated to 4-chlorobenzoyl-CoA by an NADPH-dependent reductase, making the compound a key intermediate whose accumulation or consumption is used to monitor pathway flux [5]. Only the authentic 4-chloro compound yields meaningful flux data; substitution with another halogenated benzoyl-CoA breaks the metabolic logic of the pathway.

Competitive Inhibition and Active-Site Occupancy Studies Using the Benzoyl-CoA/4-Chlorobenzoyl-CoA Pair

The 18-fold difference between the Ki of benzoyl-CoA (72 µM) and the Km of 4-chlorobenzoyl-CoA (4 µM) provides a calibrated system for probing the energetic contribution of the para-chloro substituent to active-site binding [3]. This inhibitor-substrate pair enables structure-activity relationship (SAR) studies where the effects of additional ring substitutions at C(2) or C(3) can be evaluated against a quantitative baseline, a strategy employed by Liang et al. (1993) to assess steric and solvation effects in the dehalogenase active site [3].

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